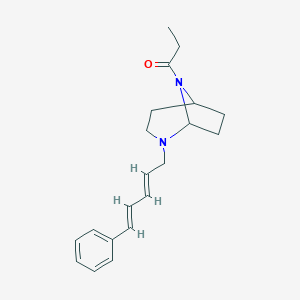
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and neuroprotection. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to activate the expression of anti-inflammatory cytokines, such as IL-10. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to modulate the activity of various ion channels and receptors involved in neuronal signaling, such as NMDA and AMPA receptors, and to increase the production of neurotrophic factors, such as BDNF and NGF.
Biochemische Und Physiologische Effekte
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of oxidative stress, and the modulation of neuronal signaling. In animal models of inflammatory diseases, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to reduce oxidative stress and to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase. In animal models of neurodegenerative diseases, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase the production of neurotrophic factors and to modulate neuronal signaling, leading to improved cognitive function and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane also has some limitations, including its high cost and limited availability. Additionally, the exact mechanism of action of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in humans. Clinical trials are needed to evaluate the safety and efficacy of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to explore the potential use of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane as a tool for studying the role of inflammation and neuronal signaling in disease pathogenesis. Finally, the synthesis of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane could be further optimized to improve its yield and reduce its cost, making it more accessible for use in research and potential clinical applications.
Synthesemethoden
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been synthesized using various methods, including the Hantzsch reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine to form a dihydropyridine intermediate, which is then oxidized to the desired compound. The Vilsmeier-Haack reaction involves the reaction of an amine with a formyl group and a chlorinating agent to form an iminium ion intermediate, which is then reacted with a β-ketoester to form the desired compound. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to the desired compound. These methods have been successfully used to synthesize 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane in high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to reduce inflammation and pain in various animal models of inflammatory diseases, such as arthritis and colitis. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to protect against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. These findings suggest that 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane may have therapeutic potential for the treatment of inflammatory and neurodegenerative diseases in humans.
Eigenschaften
CAS-Nummer |
1798-70-5 |
|---|---|
Produktname |
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-[2-[(2E,4E)-5-phenylpenta-2,4-dienyl]-2,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C20H26N2O/c1-2-20(23)22-18-12-13-19(22)21(16-14-18)15-8-4-7-11-17-9-5-3-6-10-17/h3-11,18-19H,2,12-16H2,1H3/b8-4+,11-7+ |
InChI-Schlüssel |
SWIUQMCZUSABHL-RIALUSDFSA-N |
Isomerische SMILES |
CCC(=O)N1C2CCC1N(CC2)C/C=C/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3 |
Synonyme |
8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
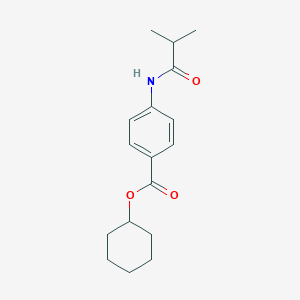
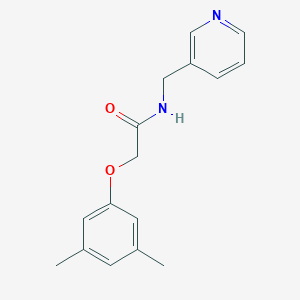
![N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide](/img/structure/B238794.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B238796.png)
![2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238808.png)
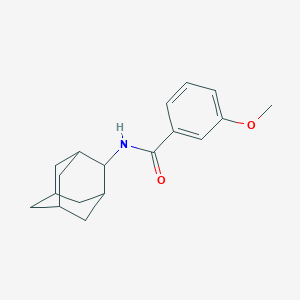
![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B238816.png)
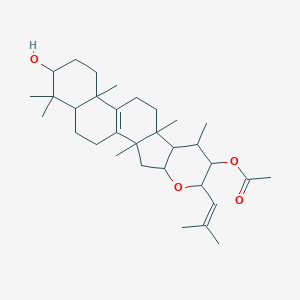
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)
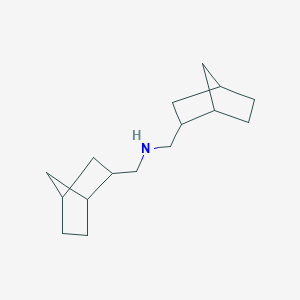
![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)